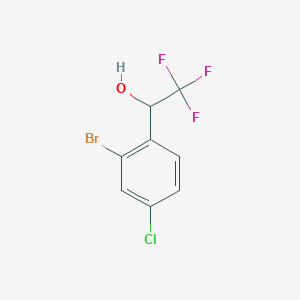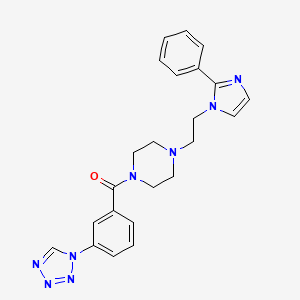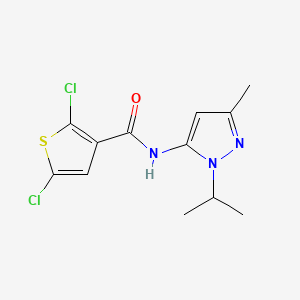
1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol, also known as BCTFE, is a chemical compound with the molecular formula C8H4BrClF3O. It is a colorless liquid that is widely used in scientific research for its unique properties. BCTFE is a halogenated alcohol that has been synthesized using various methods, and its applications are diverse, ranging from drug discovery to material science.
Scientific Research Applications
Enantioselective Acylation and Kinetic Resolution
1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol has been studied for its potential in enantioselective acylation. Qing Xu, Hui Zhou, X. Geng, and Peiran Chen (2009) investigated the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol, demonstrating its use in preparing enantiomerically pure compounds or esters, crucial for pharmaceutical and chemical synthesis (Xu, Zhou, Geng, & Chen, 2009).
Lipase-Catalyzed Reactions
In another study, S. Conde, M. Fierros, M. I. Rodríguez-Franco, and C. Puig (1998) achieved resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol through lipase-catalyzed alcoholysis, hydrolysis, and acylation. This process is significant in synthesizing adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Synthesis of Pharmaceutical Intermediates
D. González-Martínez, V. Gotor, and V. Gotor‐Fernández (2019) explored the chemoenzymatic synthesis of 1‐aryl‐2,2,2‐trifluoroethanones and their bioreduction for producing stereocomplementary alcohols. This method is crucial for developing intermediates for pharmaceuticals like Odanacatib, a Cathepsin K inhibitor (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Biocatalytic Preparation of Enantiomerically Pure Alcohols
Ying Chen, Nana Xia, Yuewang Liu, and Pu Wang (2019) developed a bioprocess for asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol. This process is notable for its high yield and enantioselectivity, demonstrating the potential of biocatalysis in pharmaceutical synthesis (Chen, Xia, Liu, & Wang, 2019).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various metal salts such as co2+, ni2+, cu2+, and zn2+ . These interactions often play a crucial role in biological systems, influencing various physiological processes.
Mode of Action
It’s worth noting that similar compounds have been shown to form complexes with metal ions, acting as ligands through oxygen and nitrogen atoms of the phenolic and azomethine groups, respectively . This interaction can potentially alter the function of the target, leading to various downstream effects.
Biochemical Pathways
The interaction of similar compounds with metal ions can influence various biochemical pathways, particularly those involving metalloproteins and metalloenzymes .
Result of Action
Similar compounds have shown enhanced activity over the free schiff base ligand in various assays . This suggests that the compound could potentially have significant biological effects.
properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3,7,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGKJEAJYVSAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(3-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2431272.png)
![1-[(3-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2431273.png)
![4-[[(5-Chloro-1-methylimidazol-2-yl)methylamino]methyl]cyclohexane-1-carboxylic acid;dihydrochloride](/img/structure/B2431274.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2431275.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-3-carboxamide hydrochloride](/img/structure/B2431277.png)

![N-[Cyclobutyl-(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2431282.png)
![2-Amino-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2431287.png)
![N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2431288.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2431289.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431291.png)
![2-(4-chlorophenoxy)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2431293.png)